molecular formula C20H13N3S B3015554 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile CAS No. 923106-87-0

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile

Cat. No.: B3015554
CAS No.: 923106-87-0
M. Wt: 327.41
InChI Key: IRGPHAGYCHDQEX-UHFFFAOYSA-N
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Description

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a phenyl group at the 6-position and a 4-cyanobenzylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile
  • 2-((4-Cyanobenzyl)thio)-6-chloronicotinonitrile
  • 2-((4-Cyanobenzyl)thio)-6-ethylnicotinonitrile

Uniqueness

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is unique due to the presence of both a phenyl group and a 4-cyanobenzylthio group on the nicotinonitrile core. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3S/c21-12-15-6-8-16(9-7-15)14-24-20-18(13-22)10-11-19(23-20)17-4-2-1-3-5-17/h1-11H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGPHAGYCHDQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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